molecular formula C9H6Cl2FN3 B1467426 1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251105-86-8

1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467426
CAS No.: 1251105-86-8
M. Wt: 246.07 g/mol
InChI Key: SVJFPMQJIZOBAV-UHFFFAOYSA-N
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Description

1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6Cl2FN3 and its molecular weight is 246.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Intermolecular Interactions and Crystal Analysis : Derivatives of 1,2,4-triazoles, including compounds with chloro and fluoro substituents, have been synthesized and characterized to study their crystal structures and intermolecular interactions. These studies highlight the importance of lp⋯π interactions in determining the crystal packing and properties of these compounds (Shukla et al., 2014).

  • Ferrocene-1H-1,2,3-Triazole Hybrids : A series of ferrocene-1H-1,2,3-triazole hybrids were synthesized, showing neuroprotective effects. These compounds illustrate the incorporation of 1H-1,2,3-triazole with ferrocene to explore their pharmacological potential (Haque et al., 2017).

  • Tetrel Bonding Interactions : The synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions. These findings contribute to understanding the molecular interactions that govern the structural properties of triazole derivatives (Ahmed et al., 2020).

  • Synthesis of Alkylating Agents : Research on synthesizing N-glycosyl(halomethyl)-1,2,3-triazoles as a new type of alkylating agent showcases the potential of triazole derivatives in developing novel therapeutic agents (de las Heras et al., 1979).

Applications in Material Science and Biological Research

  • Energetic Salts Synthesis : Triazolyl-functionalized energetic salts demonstrate the utility of triazole derivatives in synthesizing materials with good thermal stability and high density. These materials have potential applications in the field of energetic materials (Wang et al., 2007).

  • Antimicrobial Studies : The synthesis and antimicrobial evaluation of certain 1,2,4-triazole derivatives, including those with fluorophenyl groups, indicate their potential as antimicrobial agents. These studies contribute to the search for new antimicrobial compounds (Desabattina et al., 2014).

  • Analgesic Potential of Triazole Derivatives : Research on the analgesic potential of (benzylideneamino)triazole–thione derivatives of flurbiprofen, incorporating the triazole moiety, demonstrates the significance of triazole derivatives in medicinal chemistry and their potential in developing new analgesic agents (Zaheer et al., 2021).

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJFPMQJIZOBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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